molecular formula C31H32ClN3O3 B11432011 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B11432011
M. Wt: 530.1 g/mol
InChI Key: SNCLOFFIJILANU-UHFFFAOYSA-N
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Description

4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, a chlorobenzyl group, and a cyclohexanecarboxamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Cyclohexanecarboxamide Moiety: This step involves the reaction of the quinazolinone intermediate with cyclohexanecarboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its quinazolinone core is a common motif in many pharmacologically active compounds, suggesting it could be explored for its potential anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can interact with active sites of enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the cyclohexanecarboxamide moiety could contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide
  • 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxylate

Uniqueness

The uniqueness of 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide lies in its combination of structural features. The presence of the quinazolinone core, chlorobenzyl group, and cyclohexanecarboxamide moiety provides a distinct set of chemical properties that can be exploited for various applications. Its potential for diverse chemical reactions and interactions with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C31H32ClN3O3

Molecular Weight

530.1 g/mol

IUPAC Name

4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H32ClN3O3/c32-27-12-6-4-10-25(27)21-34-28-13-7-5-11-26(28)30(37)35(31(34)38)20-23-14-16-24(17-15-23)29(36)33-19-18-22-8-2-1-3-9-22/h1-13,23-24H,14-21H2,(H,33,36)

InChI Key

SNCLOFFIJILANU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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